
(2R)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-lactate is an optically active form of lactate having (R)-configuration. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (R)-lactic acid. It is an enantiomer of a (S)-lactate.
Scientific Research Applications
Enantioselective Synthesis Applications
(2R)-2-hydroxypropanoate , as a chiral molecule, is used in enantioselective synthesis processes. For instance, it's a starting material for the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid, a process that starts from enantiomerically enriched ethyl 3-cyclohexyl-2,3-dihydroxypropanoate. This is crucial in pharmaceuticals and fine chemicals where the 3D arrangement of atoms impacts biological activity and interactions (Alonso et al., 2005).
Musk Odorants Synthesis
It's used in the synthesis of musk odorants like 3-methyl-1,4-dioxacylopentadecan-2-one and 3-methyl-1,4-dioxacylohexadecan-2-one. The synthesis involves starting from methyl 2-bromopropionic acid and goes through several steps including ring-closing olefin metathesis (RCM). The (3R)-(+)- enantiomers are particularly noted for their powerful musky odor, making (2R)-2-hydroxypropanoate a valuable intermediate in fragrance chemistry (Eh, 2003).
Industrial Safety Standards
In industrial settings, (2R)-2-hydroxypropanoate (lactic acid) is widely used, prompting the need for safety standards due to its toxic effects. Research to determine safe exposure levels in the workplace air is critical to ensure worker safety. It's classified as a substance with non-specific irritant effect based on inhalation experiments (Turkina et al., 2021).
Complexation with Metal Ions
Studies of the complexation of vanadium(V) by α-hydroxycarboxylic acids, including (2R)-2-hydroxypropanoate, provide insights into coordination chemistry and may have implications for understanding biological processes like nitrogen fixation. NMR spectroscopy is a key tool in these investigations, revealing product stoichiometries and equilibrium constants (Tracey, 2003).
Use in Tissue Engineering
(2R)-2-hydroxypropanoate derivatives like polyhydroxyalkanoates (PHA), including poly 3-hydroxybutyrate (PHB) and its copolymers, have applications in tissue engineering. These materials are used to develop medical devices and repair tissues due to their biodegradability and favorable mechanical properties (Chen & Wu, 2005).
properties
CAS RN |
311-80-8 |
|---|---|
Product Name |
(2R)-2-hydroxypropanoate |
Molecular Formula |
C3H5O3- |
Molecular Weight |
89.07 g/mol |
IUPAC Name |
(2R)-2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/p-1/t2-/m1/s1 |
InChI Key |
JVTAAEKCZFNVCJ-UWTATZPHSA-M |
Isomeric SMILES |
C[C@H](C(=O)[O-])O |
SMILES |
CC(C(=O)[O-])O |
Canonical SMILES |
CC(C(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



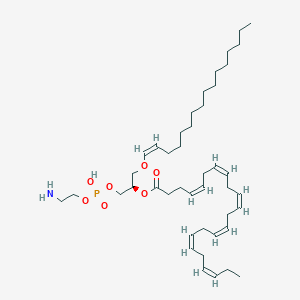

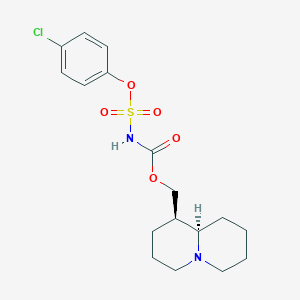
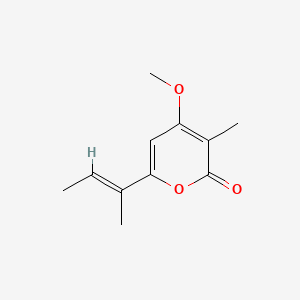



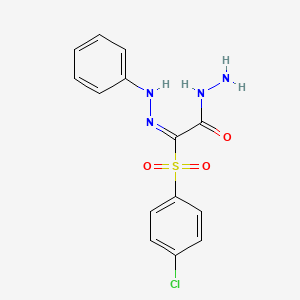
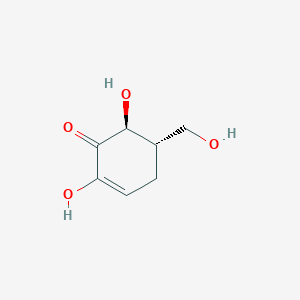

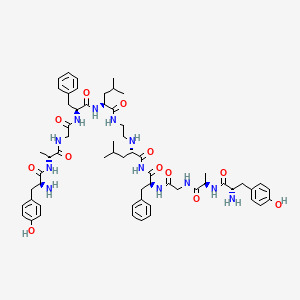
![10-hydroxy-3-methyl-8-pentyl-2,4-dihydro-1H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B1234916.png)
![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)
![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)